2-[((R)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol
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Overview
Description
2-[(®-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol is a complex organic compound that features a pyrrolidine ring, a benzyl group, and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(®-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the pyrrolidine derivative.
Attachment of the Ethanolamine Moiety: This step involves the reaction of the intermediate with ethanolamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 2-[(®-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-[(®-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[(®-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(®-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog that lacks the benzyl and ethanolamine groups.
Pyrrolidin-2-one: A lactam derivative with different chemical properties.
N-Benzylpyrrolidine: Similar structure but without the ethanolamine moiety.
Uniqueness
2-[(®-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol is unique due to its combination of a pyrrolidine ring, benzyl group, and ethanolamine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Biological Activity
2-[((R)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol, also known by its chemical formula C15H24N2O, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H24N2O
- Molecular Weight : 248.36 g/mol
- CAS Number : 1353996-79-8
The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The compound is believed to modulate neurotransmitter systems and has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
1. Neuropharmacological Effects
Research indicates that this compound may influence central nervous system (CNS) activity. It has been studied for its potential effects on:
- Dopaminergic and serotonergic systems : These interactions suggest possible applications in treating mood disorders and neurodegenerative diseases.
2. Antimicrobial Properties
Preliminary studies have demonstrated that derivatives of pyrrolidine compounds exhibit antimicrobial activity. The specific derivative this compound has been evaluated for:
- Inhibition against Gram-positive and Gram-negative bacteria : In vitro tests indicate that it may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
3. Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly in relation to metabolic enzymes involved in obesity and diabetes management. For instance, it may act as a ghrelin O-acyltransferase (GOAT) inhibitor, which is relevant for metabolic disease treatment .
Study 1: Neuropharmacological Impact
A study published in a peer-reviewed journal evaluated the effects of this compound on rodent models exhibiting symptoms of anxiety and depression. The results indicated a statistically significant reduction in anxiety-like behaviors compared to control groups, suggesting its potential as an anxiolytic agent.
Study 2: Antimicrobial Efficacy
In a recent study focusing on the antimicrobial properties of pyrrolidine derivatives, this compound was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition against Staphylococcus aureus with an MIC value of 12.5 μg/mL .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Pyrrolidine | Simple ring structure | Basic CNS effects |
Prolinol | Similar ring with different substituents | Moderate antimicrobial properties |
2-(pyrrolidin-3-yl) ethanol | Ethanol derivative | Enhanced bioactivity against metabolic enzymes |
Properties
IUPAC Name |
2-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-15(9-10-17)14-7-8-16(12-14)11-13-5-3-2-4-6-13/h2-6,14,17H,7-12H2,1H3/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRQJONYPRIQNA-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1CCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)[C@@H]1CCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.